1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone
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Overview
Description
1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of a nitro group and a ketone functional group in this compound suggests potential reactivity and applications in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves the following steps:
Nitration of Quinoline: The starting material, quinoline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 8-position.
Reduction: The nitroquinoline is then reduced to 3,4-dihydroquinoline using a suitable reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The final step involves the acylation of the 3,4-dihydroquinoline with ethanoyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitro or ketone positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Products may include quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of new drugs, particularly those targeting microbial infections or cancer.
Biology: As a probe or inhibitor in biochemical studies involving quinoline-binding proteins or enzymes.
Industry: As an intermediate in the synthesis of agrochemicals, dyes, or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
8-Nitroquinoline: Lacks the ethanone group but shares the nitroquinoline core.
3,4-Dihydroquinoline: Lacks the nitro and ethanone groups but shares the dihydroquinoline core.
1-(8-Nitroquinolin-1-yl)ethanone: Similar but lacks the dihydro component.
Uniqueness
1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone is unique due to the combination of the nitro group, dihydroquinoline core, and ethanone group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(8-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-8(14)12-7-3-5-9-4-2-6-10(11(9)12)13(15)16/h2,4,6H,3,5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVSCVLVIRONHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856713 |
Source
|
Record name | 1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1290608-24-0 |
Source
|
Record name | 1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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